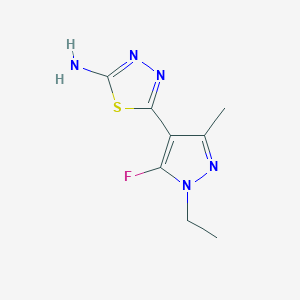

5-(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine

Description

Properties

IUPAC Name |

5-(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN5S/c1-3-14-6(9)5(4(2)13-14)7-11-12-8(10)15-7/h3H2,1-2H3,(H2,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWIDPNLSHPMCAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C)C2=NN=C(S2)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine involves several steps, starting from readily available starting materials. The synthetic route typically includes the formation of the pyrazole ring followed by the introduction of the thiadiazole moiety. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired product with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

5-(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The 1,3,4-thiadiazole scaffold is recognized for its ability to inhibit various cancer cell lines through multiple mechanisms:

- Cytotoxicity : In vitro studies have shown that derivatives of 1,3,4-thiadiazole exhibit significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, a derivative demonstrated an IC50 value of against MCF-7 cells, indicating potent growth inhibition .

- Mechanisms of Action : The anticancer activity is attributed to the compound's ability to induce cell cycle arrest and apoptosis in cancer cells. This effect is often mediated through the modulation of key signaling pathways involved in cell proliferation and survival .

Antimicrobial Activity

The compound also shows promise in antimicrobial applications:

- Antibacterial Properties : Research has indicated that derivatives containing the thiadiazole moiety exhibit strong antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. For example, fluorinated derivatives displayed inhibition rates between 81% and 91% with minimum inhibitory concentration (MIC) values ranging from to .

- Antifungal Activity : In addition to antibacterial effects, compounds based on the thiadiazole structure have shown antifungal properties against species like Candida albicans and Aspergillus niger, further broadening their therapeutic potential .

Case Study 1: Anticancer Efficacy

A study published in the journal Pharmaceuticals evaluated a series of 1,3,4-thiadiazole derivatives for their anticancer properties. Among these, one derivative exhibited significant cytotoxicity against MCF-7 cells with an IC50 value lower than standard treatments like doxorubicin. The study concluded that modifications to the thiadiazole ring could enhance biological activity through improved lipophilicity and membrane permeability .

Case Study 2: Antimicrobial Screening

In another investigation focusing on antimicrobial activity, researchers synthesized several thiadiazole derivatives and tested them against common bacterial strains. The results indicated that certain compounds not only inhibited bacterial growth effectively but also showed lower toxicity profiles compared to traditional antibiotics. This suggests their potential as safer alternatives in treating bacterial infections .

Mechanism of Action

The mechanism of action of 5-(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of thiadiazol-2-amine derivatives are highly dependent on substituents at position 5 of the thiadiazole ring. Key structural analogs include:

Key Observations :

- Electron-Withdrawing Groups (e.g., F, CF₃) : Improve metabolic stability and binding affinity via hydrogen bonding or dipole interactions .

- Aromatic vs. Heteroaromatic Substituents : Pyridinyl/pyrazole groups (as in the target compound) may enhance solubility and target specificity compared to phenyl derivatives .

Biological Activity

5-(1-Ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

- Molecular Formula : C13H21ClFN5

- Molecular Weight : 301.79 g/mol

- CAS Number : 1856088-84-0

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. The compound exhibits significant cytotoxic effects against cancer cell lines by inducing apoptosis and cell cycle arrest.

Key Mechanisms:

- Induction of Apoptosis : The compound increases the Bax/Bcl-2 ratio and activates caspase pathways, leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : It has been shown to cause arrest at the S and G2/M phases in different cancer cell lines (e.g., MCF-7 and HepG2) .

Biological Activity Data

The following table summarizes the cytotoxic effects of this compound against various cancer cell lines:

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10.10 | Cell cycle arrest at G2/M phase |

| HepG2 | 9.6 | Induction of apoptosis via caspase activation |

| Vero (normal) | >100 | Selective toxicity towards cancer cells |

Study 1: Anticancer Activity

In a study evaluating the anticancer properties of various thiadiazole derivatives, compounds similar to 5-(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amines showed strong cytotoxicity against MCF-7 and HepG2 cell lines. The results indicated that modifications in the chemical structure significantly influenced their potency .

Study 2: Structure Activity Relationship (SAR)

Research into structural modifications revealed that altering specific substituents on the thiadiazole ring enhanced biological activity. For instance, changing an ethoxy group from para to ortho position increased activity by fourfold (IC50 = 5.36 µg/mL) . This emphasizes the importance of SAR in developing more effective anticancer agents.

Q & A

Q. What are the optimized synthetic routes for 5-(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves cyclocondensation of hydrazide derivatives with thiocyanate salts under acidic conditions. For example, cyclization with concentrated sulfuric acid or POCl₃ under reflux (90°C, 3 hours) is critical for ring formation . Ethanol or DMF solvents are preferred for intermediate purification. Yield optimization requires strict control of stoichiometry (1:1 molar ratio of precursors) and pH adjustment (8–9 with ammonia) to precipitate the product . Variations in temperature (±5°C) can reduce yields by 15–20%, as shown in analogous thiadiazole syntheses .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies key functional groups (e.g., N–H stretch at 3300–3400 cm⁻¹ for the amine, C–S absorption at 650–750 cm⁻¹) .

- ¹H/¹³C NMR : Assigns substituent positions on the pyrazole and thiadiazole rings. For example, ethyl group protons appear as a triplet (~1.2 ppm) and quartet (~3.4 ppm), while aromatic protons on fluorinated rings show deshielding .

- Mass Spectrometry : Exact mass (e.g., 207.057 m/z for related thiadiazoles) confirms molecular formula .

Q. How can X-ray crystallography resolve ambiguities in molecular geometry?

- Methodological Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths and angles. For thiadiazole derivatives, anisotropic displacement parameters clarify fluorine and methyl group orientations . WinGX and ORTEP visualize packing interactions, such as π-stacking between aromatic rings, which influence stability .

Advanced Research Questions

Q. How do conflicting bioactivity results (e.g., antimicrobial vs. anticancer) arise across studies, and how can they be reconciled?

- Methodological Answer : Discrepancies often stem from assay conditions (e.g., cell line specificity, concentration ranges). For example:

- Antimicrobial Activity : MIC values ≤12.5 µg/mL against Gram-positive bacteria (attributed to thiadiazole’s sulfur moiety disrupting cell membranes) .

- Anticancer Activity : IC₅₀ values vary by cancer type (e.g., 8.2 µM for MCF7 vs. >20 µM for HeLa), likely due to differences in cellular uptake or target enzyme affinity .

- Antiparasitic Activity : Fluorine substitution enhances activity against Trypanosoma cruzi (95% inhibition at 6.2 mmol/L) but not Leishmania .

Standardizing protocols (e.g., ATP-based viability assays) and comparative dose-response curves are recommended.

Q. What strategies address regioselectivity challenges during functionalization of the thiadiazole ring?

- Methodological Answer : Regioselectivity is controlled by:

- Electrophilic Substitution : Fluorine at C5 (pyrazole) directs electrophiles to C2 of thiadiazole due to electron-withdrawing effects .

- Nucleophilic Attack : Use of bulky bases (e.g., triethylamine) favors substitution at less hindered positions .

Computational modeling (DFT) predicts reactive sites, but experimental validation via HPLC-MS is critical .

Q. How can structural analogs improve pharmacokinetic properties without compromising activity?

- Methodological Answer :

- Lipophilicity Adjustment : Introducing polar groups (e.g., hydroxyl or carboxyl) enhances solubility but may reduce membrane permeability.

- Metabolic Stability : Fluorine substitution reduces CYP450-mediated oxidation, prolonging half-life .

- Bioisosteric Replacement : Replacing the ethyl group with cyclopropyl (similar steric bulk) improved oral bioavailability in murine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.